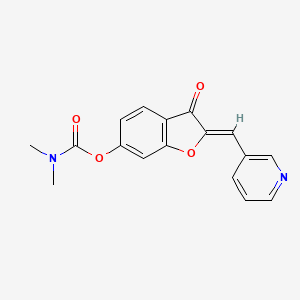

(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-19(2)17(21)22-12-5-6-13-14(9-12)23-15(16(13)20)8-11-4-3-7-18-10-11/h3-10H,1-2H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPCBCSWXVZBQF-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a synthetic organic molecule that has gained attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

- Molecular Formula : C19H22N2O4

- Molecular Weight : 342.39 g/mol

- LogP : 4.9 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 5

- Rotatable Bonds : 4

Anticancer Properties

Recent studies have indicated that compounds similar to (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate exhibit significant anticancer properties. For instance, a study on aurone derivatives demonstrated that certain structural modifications could enhance their potency against prostate cancer cell lines, suggesting that the benzofuran structure plays a crucial role in biological activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the pyridine moiety may contribute to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Case Studies

- Prostate Cancer Assay :

- Tubulin Polymerization Inhibition :

Summary of Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of prostate cancer cell proliferation |

| Mechanism | Potential interaction with tubulin and other cellular targets |

| Structural Modifications | Specific changes enhance or diminish biological activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Benzofuran Derivatives with Aromatic Ester Substituents

- [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate (): Substituent: 2,6-dimethoxybenzoate ester at the 6-position. Key Properties: Higher molecular weight (403.4 g/mol) and hydrophobicity (XLogP3 = 3.9) compared to the dimethylcarbamate analog.

- [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate () :

Benzofuran Derivatives with Halogenated Substituents

- [(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate (): Substituent: 2-chloro-6-fluorophenylmethylidene at the 2-position. The dimethylcarbamate ester is retained, maintaining similar solubility profiles .

Heterocyclic Analogs with Different Core Structures

Thiazolo-Pyrimidine Derivatives ()

- (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a): Core Structure: Thiazolo[3,2-a]pyrimidine. Key Properties: Yield 68%, m.p. 243–246°C. The methylfuran and cyano groups contribute to a planar structure, favoring crystallinity and thermal stability. The absence of a carbamate ester reduces hydrogen-bonding capacity compared to the target compound .

Imidazo-Pyridine Derivatives ()

- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c): Core Structure: Tetrahydroimidazo[1,2-a]pyridine. Key Properties: Molecular weight 550.0978 g/mol, m.p. 223–225°C.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Target Compound and Analogs

*Calculated based on molecular formula C₁₈H₁₅N₂O₅.

†Estimated using analogous carbamates.

Spectral Data Highlights:

- ¹H NMR : The target compound’s pyridinylidene proton is expected near δ 8.0–8.2, similar to the =CH signal in thiazolo-pyrimidine 11a (δ 7.94) . The dimethylcarbamate’s methyl groups would appear as a singlet at δ 2.8–3.0.

- IR : A strong carbonyl stretch (~1700 cm⁻¹) for the 3-oxo group and carbamate C=O would dominate, comparable to analogs in and .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for improved yields?

Answer:

The compound is typically synthesized via condensation reactions involving aromatic aldehydes and heterocyclic precursors. A general method involves refluxing the aldehyde (e.g., pyridin-3-ylaldehyde analogs) with a benzofuran-derived intermediate in a mixed solvent system (e.g., acetic anhydride/acetic acid) using sodium acetate as a catalyst . Optimization strategies include:

- Temperature control : Prolonged reflux (~2–12 hours) ensures complete cyclization .

- Catalyst loading : Adjusting sodium acetate (0.5–1.0 g per 0.01 mol substrate) improves reaction efficiency .

- Solvent ratios : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous workup aids crystallization .

Yields range from 55–68% in analogous syntheses, with purity confirmed via recrystallization from ethanol or DMF/water mixtures .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity and Z-configuration of this compound?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., =CH benzylidene protons at δ 7.94–8.01 ppm) and carbon chemical shifts (e.g., carbonyl carbons at δ 165–171 ppm) . The Z-configuration is inferred from coupling constants (e.g., lack of vicinal coupling for the exocyclic double bond) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1710 cm⁻¹, CN stretches at ~2220 cm⁻¹) .

- HRMS : Validates molecular formula (e.g., [M⁺] peaks matching calculated masses within 5 ppm error) .

Advanced: How can researchers resolve discrepancies in NMR data when assigning proton environments in the benzofuran and pyridine rings?

Answer:

Discrepancies arise from overlapping signals or dynamic effects. Methodological approaches include:

- 2D NMR (COSY, HSQC) : Resolves coupling networks and correlates protons to specific carbons (e.g., distinguishing pyridine C-H from benzofuran protons) .

- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., ethyl 2-(3-methoxybenzylidene) analogs) clarifies ambiguous assignments .

Advanced: What strategies are effective in enhancing the solubility of this compound for in vitro assays without structural modification?

Answer:

- Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility .

- pH adjustment : The dimethylcarbamate group may tolerate mild basic conditions (pH 8–9) for enhanced dissolution .

- Nanoformulation : Encapsulation in PEGylated liposomes or polymeric micelles (e.g., P(CMDA-DMDAAC)s) improves bioavailability .

Basic: What are the key considerations in designing a crystallization protocol for X-ray diffraction analysis?

Answer:

- Solvent selection : Slow evaporation from high-boiling solvents (e.g., DMF, ethanol) promotes crystal growth .

- Temperature gradient : Gradual cooling from reflux temperature to room temperature reduces defects .

- Additives : Trace acetic acid or sodium acetate can template crystal lattice formation in benzylidene derivatives .

Advanced: How can researchers mitigate byproduct formation during synthesis, and what analytical tools are used for their identification?

Answer:

- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) identifies byproducts early .

- LC-MS : Detects low-abundance impurities (e.g., hydrolyzed carbamate or dimerized products) .

- Process optimization : Reducing excess aldehyde or substituting electron-deficient aldehydes minimizes side reactions (e.g., aldol condensation) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coats, and goggles are mandatory due to potential irritant properties .

- Ventilation : Use fume hoods to avoid inhalation of crystalline dust .

- Compliance : Adhere to RUO (Research Use Only) guidelines; no in vivo testing without ethical approval .

Advanced: How do electronic effects of substituents on the pyridine ring influence the compound’s reactivity in nucleophilic reactions?

Answer:

- Electron-withdrawing groups (e.g., CN) : Increase electrophilicity at the benzylidene carbon, accelerating nucleophilic attack .

- Steric effects : Bulky substituents (e.g., 2,4,6-trimethoxy) hinder access to the reactive site, reducing reaction rates .

- Kinetic studies : Monitor reactivity via UV-Vis or stopped-flow techniques under varying pH and substituent conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.